A series of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, which are structurally related to 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been synthesized and evaluated for their antiproliferative activities against various human solid tumor cell lines. These compounds have shown considerable growth inhibition and have been observed to induce cell cycle arrest in the G(2)/M phase in breast and lung cancer cells3.
Derivatives of 2,4-disubstituted pyrimidines have been designed and synthesized as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds have shown potential for the treatment of Alzheimer's disease by targeting multiple pathological routes, including the inhibition of cholinesterase activity and Aβ aggregation4.
The 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been prepared and evaluated for their antihypertensive activity. Some of these compounds have been effective in lowering blood pressure in spontaneously hypertensive rats, with a gradual and sustained effect, and have shown the potential to maintain normalized blood pressure levels with daily oral doses5.
Certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides, related to the compound of interest, have been synthesized and tested for their antiviral activity. Although most of these derivatives did not show significant inhibition of cell growth, one of the thioamide derivatives exhibited activity against human cytomegalovirus (HCMV)6.
Methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are structurally related to 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been synthesized and found to possess fungicidal properties. These compounds were obtained through a series of reactions involving 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile and amines7.
The compound is classified under heterocyclic compounds, specifically as a pyrrolopyrimidine derivative. Pyrrolo[2,3-d]pyrimidines are characterized by a fused pyrrole and pyrimidine ring system, which contributes to their unique chemical properties and biological activities. This compound has been explored for its role as a Bruton’s tyrosine kinase inhibitor, making it relevant in the context of treating conditions such as rheumatoid arthritis and certain types of lymphoma .
The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through various methods. Recent literature highlights several effective synthetic routes:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various derivatives with potentially enhanced biological activities.
The molecular structure of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine includes:
The presence of these functional groups contributes to its reactivity and biological activity, particularly in inhibiting specific kinases involved in cellular signaling pathways .
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine participates in several chemical reactions:
The mechanism of action for 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily revolves around its role as a Bruton’s tyrosine kinase inhibitor. By binding to the active site of Bruton’s tyrosine kinase, it prevents autophosphorylation and subsequent downstream signaling events critical for B-cell activation and survival. This inhibition results in:
The physical and chemical properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
These properties influence its formulation in pharmaceutical applications and its bioavailability when administered .
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several notable applications:
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a nitrogen-rich bicyclic heterocycle composed of a pyrrole ring fused to a pyrimidine ring at the [2,3-d] positions. Its systematic IUPAC name is 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, reflecting the methyl group at the 5-position and the amino group at the 4-position of the pyrimidine ring. The molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol . Key structural identifiers include:
Table 1: Molecular Identifiers of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Property | Value |
---|---|
CAS Registry Number | 1501-10-6 |
Molecular Formula | C₇H₈N₄ |
Molecular Weight | 148.17 g/mol |
IUPAC Name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Canonical SMILES | CC1=CNC2=NC=NC(=C12)N |
InChI Key | ZEWNAJJTKKUMEK-UHFFFAOYSA-N |
Spectroscopic characterization reveals distinct features:
The chemistry of pyrrolopyrimidines emerged in the mid-20th century alongside investigations into purine analogs. Early synthetic routes relied on cyclocondensation strategies:
Table 2: Key Milestones in Pyrrolopyrimidine Chemistry
Period | Development | Significance |
---|---|---|
1950-1960s | Isolation of tubercidin and related nucleoside antibiotics | Validated biological potential of pyrrolo[2,3-d]pyrimidine scaffold |
1970s | First general syntheses from pyrimidine precursors | Enabled access to unsubstituted and simple alkyl derivatives |
1990s-Present | Convergent synthesis with regiocontrolled substitutions | Facilitated complex derivatization for drug discovery (e.g., C5, C7 modifications) |
This scaffold serves as a "privileged structure" in drug design due to its mimicry of purine nucleobases, enabling targeted interactions with enzymes and receptors. Key therapeutic applications include:
Cytotoxic Derivatives: 5-[(5-Nitro-1H-benzimidazol-2-yl)thio] variants show significant activity against HCT116 colon cancer cells (IC₅₀ = 17.6 μM) by inducing dose-dependent apoptosis [6].
Kinase Inhibition:
Cyclin-Dependent Kinase (CDK) Inhibitors: Ribociclib exemplifies FDA-approved CDK4/6 inhibitors containing a related aminopyrimidine core, validating kinase targeting [10].
Anti-Infective Agents:
Table 3: Biological Activities of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Therapeutic Area | Target/Mechanism | Key Compound Features | Activity |
---|---|---|---|
Oncology | Tubulin polymerization inhibition | 5-(3,4,5-Trimethoxyphenethyl)-7-(3,4-dimethoxybenzyl) | GI₅₀ = 10–100 nM [2] [4] |
Oncology | Thymidylate synthase inhibition | 5-[(Pyridin-2-yl)thio] substitution | IC₅₀ = 0.34 μM [6] |
Autoimmunity | Bruton’s tyrosine kinase (Btk) | 4-((1-(4-Phenoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl) linker | Btk IC₅₀ = 6.09 nM [5] |
Infectious Disease | Cryptosporidium CDPK1 | 6-(Alkoxynaphthalen-2-yl)-2-methylpropan-2-ol | CpCDPK1 IC₅₀ < 50 nM [9] |
The scaffold’s versatility is further evidenced by derivatives exploring substitutions at N7 (benzylation), C5 (arylthio, phenethyl), and the 4-amino group. These modifications fine-tune physicochemical properties like solubility (e.g., tertiary alcohol linkers reduce logP) and target engagement [4] [5]. Its role as a bioisostere for purines and pyrazolopyrimidines enables the optimization of pharmacokinetic profiles while retaining potency, cementing its status as a cornerstone of heterocyclic medicinal chemistry [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1